Chemical properties and stability of 6-Fluoro-5-nitropicolinonitrile
Chemical properties and stability of 6-Fluoro-5-nitropicolinonitrile
Chemical Properties, Reactivity Profile, and Stability Protocols
Executive Summary
6-Fluoro-5-nitropicolinonitrile (IUPAC: 6-fluoro-5-nitro-2-pyridinecarbonitrile) is a high-value heterocyclic electrophile used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals requiring a pyridine core.[1][2] Its utility is defined by its extreme electrophilicity at the C6 position, driven by the synergistic electron-withdrawing effects of the nitro group (
This guide details the physiochemical profile, mechanistic reactivity, and strict handling protocols required to maintain the integrity of this labile building block.
Part 1: Chemical Identity & Physiochemical Profile
This molecule is characterized by a "push-pull" electronic deficiency, making it a loaded spring for nucleophilic attacks.
| Property | Specification |
| IUPAC Name | 6-Fluoro-5-nitro-2-pyridinecarbonitrile |
| Common Name | 6-Fluoro-5-nitropicolinonitrile |
| Molecular Formula | |
| Molecular Weight | 167.10 g/mol |
| Structural Features | Pyridine ring; C2-Cyano; C5-Nitro; C6-Fluoro |
| Physical State | Pale yellow to tan solid (crystalline) |
| Melting Point | 98–102 °C (Predicted/Analogous range) |
| Solubility | Soluble in DMSO, DMF, acetonitrile, ethyl acetate.[2][3] Insoluble in water (hydrolyzes). |
| CAS Registry | Note: Often custom-synthesized. Closest analog reference: 2-Fluoro-5-nitropyridine (CAS 456-24-6) |
Structural Analysis
The molecule possesses three distinct electron-withdrawing components that activate the C6-Fluorine bond:
-
Pyridine Nitrogen (N1): Exerts an inductive effect (
), pulling electron density from the adjacent C6. -
Nitro Group (C5): Positioned ortho to the fluorine, it stabilizes the negative charge in the transition state via resonance.
-
Cyano Group (C2): Further depletes ring electron density, preventing competing electrophilic attacks.
Part 2: Reactivity & Mechanistic Insights
The core utility of 6-Fluoro-5-nitropicolinonitrile lies in Nucleophilic Aromatic Substitution (
2.1 The
Mechanism
The reaction proceeds via an addition-elimination pathway.[4][5][6] The nucleophile (amine, thiol, or alkoxide) attacks C6, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The aromaticity is restored when the fluoride ion is expelled.[7]
Regioselectivity:
-
Why C6 and not C2 (Cyano)? The C6 position is activated by both the ring nitrogen (alpha-effect) and the ortho-nitro group. The C2 position is less electrophilic regarding substitution because the cyano group is a poor leaving group compared to fluoride.
-
Why Fluorine leaves? Although the C-F bond is strong, the high electronegativity of fluorine increases the electrophilicity of the C6 carbon, accelerating the initial nucleophilic attack (the rate-determining step).[7]
2.2 Visualization:
Reaction Pathway
Figure 1: The nucleophile attacks the C6 position, stabilized by the ortho-nitro group, leading to fluoride displacement.
Part 3: Stability & Handling Protocols
The high reactivity of this molecule translates to significant stability challenges. It is moisture-sensitive and base-sensitive .
3.1 Degradation Pathways
-
Hydrolysis (C6-F): In the presence of moisture and trace base, the fluorine is displaced by water/hydroxide, forming 6-hydroxy-5-nitropicolinonitrile (which tautomerizes to the pyridone). This is the primary degradation impurity.
-
Hydrolysis (C2-CN): Under acidic or strongly basic conditions, the nitrile hydrolyzes to the amide and subsequently the carboxylic acid.
-
Photolysis: Nitro-pyridines can undergo photo-rearrangement or reduction under intense UV light.
3.2 Storage Workflow (Self-Validating System)
To ensure integrity, follow this "Chain of Custody" for the reagent:
Figure 2: Storage and handling workflow to prevent moisture-induced degradation.
Part 4: Experimental Protocols
4.1 Standard Procedure: Amination (
)
Objective: Synthesis of 6-amino-substituted-5-nitropicolinonitrile.
Reagents:
-
6-Fluoro-5-nitropicolinonitrile (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) or
(1.2–2.0 equiv) -
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction flask and cool under nitrogen flow.
-
Dissolution: Dissolve 6-Fluoro-5-nitropicolinonitrile in anhydrous THF. Critical: Ensure solvent is dry to prevent hydrolysis.
-
Addition: Cool the solution to 0°C (ice bath). Add the base, followed by the slow addition of the amine.
-
Note: The reaction is exothermic. Low temperature prevents side reactions at the nitrile.
-
-
Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (EtOAc/Hexane) or LC-MS.
-
Endpoint: Disappearance of starting material (MW ~167).
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
. -
Purification: Flash column chromatography (typically Silica gel).
4.2 Analytical Characterization (Self-Validation)
To validate the compound identity and purity, look for these markers:
-
NMR:
-
Starting Material: Distinct singlet around
-60 to -70 ppm (deshielded by NO2/N). -
Product: Complete disappearance of the fluorine signal. If a signal remains, the reaction is incomplete. If a new signal appears at a different shift, check for hydrolysis (fluoride ion).
-
-
NMR (DMSO-
):-
Aromatic protons on the pyridine ring will show characteristic coupling.
-
H3 and H4 protons will appear as doublets (or singlets depending on substitution).
-
Impurity Alert: A broad singlet >10 ppm indicates hydrolysis to the pyridone/hydroxyl species.
-
References
-
Mechanism of
: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews, 49(2), 273–412. -
Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Chapter on Pyridines: Nucleophilic substitution).
- : Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press.
-
Safety & Handling: Sigma-Aldrich/Merck. Safety Data Sheet for 2-Fluoro-5-nitropyridine (Analogous Handling).
(Note: While specific patent literature exists for the exact 6-fluoro-5-nitropicolinonitrile structure, the references above provide the authoritative chemical grounding for the reactivity and handling described.)
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Nucleophilic_aromatic_substitution [chemeurope.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
